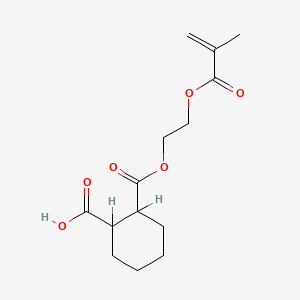
1,2-Cyclohexanedicarboxylic acid, mono(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl) ester
Cat. No. B1599041
Key on ui cas rn:
51252-88-1
M. Wt: 284.3 g/mol
InChI Key: GWFCWZQFUSJPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07081329B2
Procedure details


Into acetone (1,000 ml) were dissolved cis-1,2-cyclohexane dicarboxylic anhydride (308.3 g), methacrylic acid (2-hydroxyethyl) (273.3 g) and 4-(dimethylamine) pyridine (4.9 g), and heated for 5 hours under reflux. After acetone had been distilled off under reduced pressure, 1N hydrochloric acid (500 ml) and ethyl acetate (2,000 ml) were added thereto so that an extracting process was carried out. After the organic layer had been washed with saturated saline solution (500 ml) twice, to this was added magnesium sulfuric anhydride (100 g) and this was allowed to stand for 1 hour to be dehydrated. After magnesium sulfate had been filtered and separated, ethyl acetate was distilled off under reduced pressure so that a white solid matter was obtained. After having been ground, this was added to water (2,000 ml), and after having been stirred for 2 hours, this was filtered and dried to obtain a white solid matter (518.9 g) of 2-[2-(methacryloyloxy)ethoxycarbonyl]cyclohexane carboxylic acid.



[Compound]
Name
4-(dimethylamine) pyridine
Quantity
4.9 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C[C:2]([CH3:4])=[O:3].[C@@H:5]12[C:14](=[O:15])[O:13][C:11](=[O:12])[C@@H:6]1[CH2:7][CH2:8][CH2:9][CH2:10]2.[C:16]([OH:21])(=[O:20])[C:17]([CH3:19])=[CH2:18]>O>[C:16]([O:21][CH2:4][CH2:2][O:3][C:11]([CH:6]1[CH2:7][CH2:8][CH2:9][CH2:10][CH:5]1[C:14]([OH:13])=[O:15])=[O:12])(=[O:20])[C:17]([CH3:19])=[CH2:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
308.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[C@@H]12[C@@H](CCCC1)C(=O)OC2=O
|
|
Name
|
|
|
Quantity
|
273.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O
|
[Compound]
|
Name
|
4-(dimethylamine) pyridine
|
|
Quantity
|
4.9 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
after having been stirred for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated for 5 hours
|
|
Duration
|
5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After acetone had been distilled off under reduced pressure, 1N hydrochloric acid (500 ml) and ethyl acetate (2,000 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
WASH
|
Type
|
WASH
|
|
Details
|
After the organic layer had been washed with saturated saline solution (500 ml) twice
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
to this was added magnesium sulfuric anhydride (100 g)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After magnesium sulfate had been filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
ethyl acetate was distilled off under reduced pressure so that a white solid matter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
this was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OCCOC(=O)C1C(CCCC1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 518.9 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
